

Use of (Tetrahydrofuran-3-yl)methanol as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Tetrahydrofuran-3-yl)methanol

Cat. No.: B103548

[Get Quote](#)

Application Notes: (Tetrahydrofuran-3-yl)methanol in Medicinal Chemistry

Introduction

(Tetrahydrofuran-3-yl)methanol is a valuable heterocyclic building block in medicinal chemistry. Its saturated, non-planar tetrahydrofuran (THF) ring offers a desirable scaffold to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability, while providing a hydroxyl group as a handle for further synthetic modifications. The THF moiety can serve as a bioisosteric replacement for other groups, such as phenyl rings, to modulate a molecule's biological activity and pharmacokinetic profile.

Key Applications

The **(Tetrahydrofuran-3-yl)methanol** building block and its isomers have been successfully incorporated into a range of biologically active molecules, demonstrating their utility in drug discovery across various therapeutic areas.

- **Kinase Inhibitors:** The tetrahydrofuran motif is utilized in the design of potent and selective kinase inhibitors. For instance, a series of (R)-8-((tetrahydrofuran-2-yl)methyl)pyrido[2,3-d]pyrimidin-7-ones have been developed as novel and selective inhibitors of Activated Cdc42-associated kinase 1 (ACK1).^{[1][2][3]} One of the most promising compounds from this series, 10zi, demonstrated high potency against ACK1 kinase with an IC₅₀ of 2.1 nM.^{[1][3]}

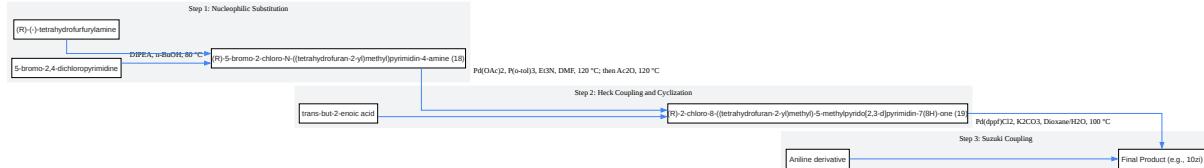
The incorporation of the tetrahydrofuran moiety was guided by structure-based drug design to optimize interactions within the ATP-binding pocket of the kinase.[\[1\]](#)

- Antiviral Agents: **(Tetrahydrofuran-3-yl)methanol** is a key intermediate in the synthesis of antiviral drugs. It is a precursor for the side chain of Penciclovir, a guanine analogue used for the treatment of herpesvirus infections. The THF ring in these nucleoside analogues mimics the deoxyribose sugar of natural nucleosides.
- Central Nervous System (CNS) Agents: The favorable physicochemical properties imparted by the tetrahydrofuran ring, such as increased solubility and the potential to cross the blood-brain barrier, make it an attractive scaffold for the development of drugs targeting the CNS. Novel tetracyclic tetrahydrofuran derivatives have been evaluated for their potential as broad-spectrum psychotropic agents.[\[4\]](#)
- Bioisosteric Replacement: In drug design, the replacement of a chemical group with another that has similar physical or chemical properties is a common strategy to optimize lead compounds. The tetrahydrofuran ring can act as a non-classical bioisostere for a phenyl group, offering a three-dimensional scaffold that can improve metabolic stability and solubility while maintaining or improving biological activity.

Data Presentation

The following table summarizes the in vitro activity and pharmacokinetic properties of a potent ACK1 inhibitor incorporating a tetrahydrofuran-methanol derivative.

Compound	Target Kinase	IC50 (nM)	SRC Kinase IC50 (nM)	Oral Bioavailability (F%) in Rats (10 mg/kg)
10zi	ACK1	2.1	218.7	19.8%


Data sourced from Li, Q., et al. (2023). J Med Chem.[\[1\]](#)[\[3\]](#)

Experimental Protocols

Protocol 1: Synthesis of a (Tetrahydrofuran-2-yl)methyl-substituted Pyrido[2,3-d]pyrimidin-7-one as an ACK1 Kinase Inhibitor

This protocol describes a representative synthesis for the incorporation of a tetrahydrofuran-methanol derivative into a pyrido[2,3-d]pyrimidin-7-one core, based on the synthesis of the potent ACK1 inhibitor 10zi.[\[1\]](#)

General Workflow for the Synthesis of ACK1 Inhibitor 10zi

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for an ACK1 inhibitor.

Materials:

- 5-bromo-2,4-dichloropyrimidine

- (R)-(-)-tetrahydrofurfurylamine
- Diisopropylethylamine (DIPEA)
- n-Butanol (n-BuOH)
- trans-but-2-enoic acid
- Palladium(II) acetate (Pd(OAc)₂)
- Tri(o-tolyl)phosphine (P(o-tol)₃)
- Triethylamine (Et₃N)
- N,N-Dimethylformamide (DMF)
- Acetic anhydride (Ac₂O)
- Appropriately substituted aniline boronic acid or ester
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
- Potassium carbonate (K₂CO₃)
- 1,4-Dioxane
- Water
- Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

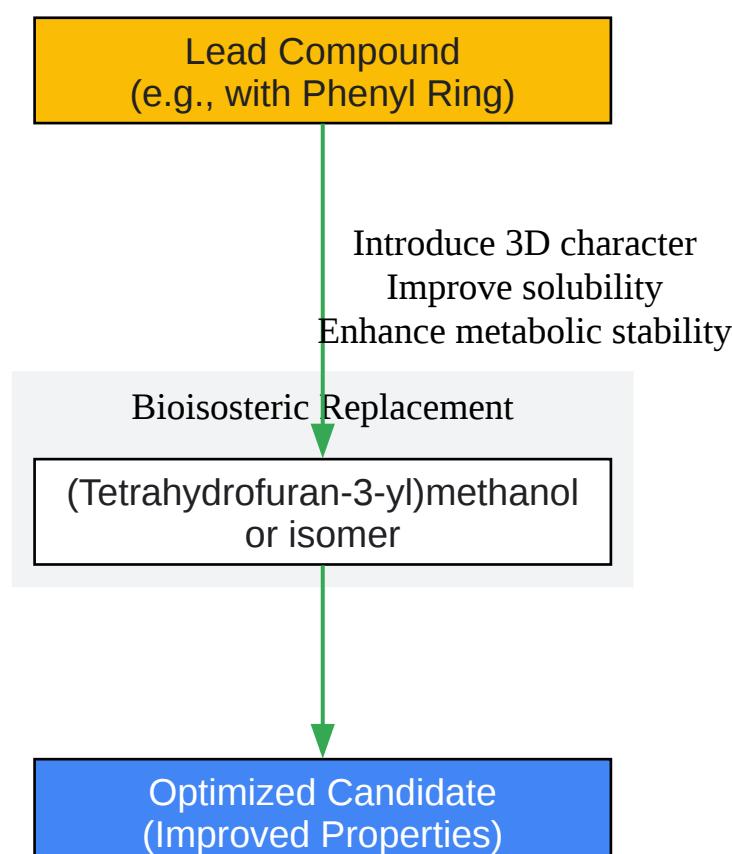
Step 1: Synthesis of (R)-5-bromo-2-chloro-N-((tetrahydrofuran-2-yl)methyl)pyrimidin-4-amine (18)

- To a solution of 5-bromo-2,4-dichloropyrimidine (1.0 eq) in n-butanol, add diisopropylethylamine (1.5 eq).
- Add (R)-(-)-tetrahydrofurfurylamine (1.1 eq) dropwise to the mixture at room temperature.

- Heat the reaction mixture to 80 °C and stir for 4 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to afford compound 18.

Step 2: Synthesis of (R)-2-chloro-8-((tetrahydrofuran-2-yl)methyl)-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one (19)

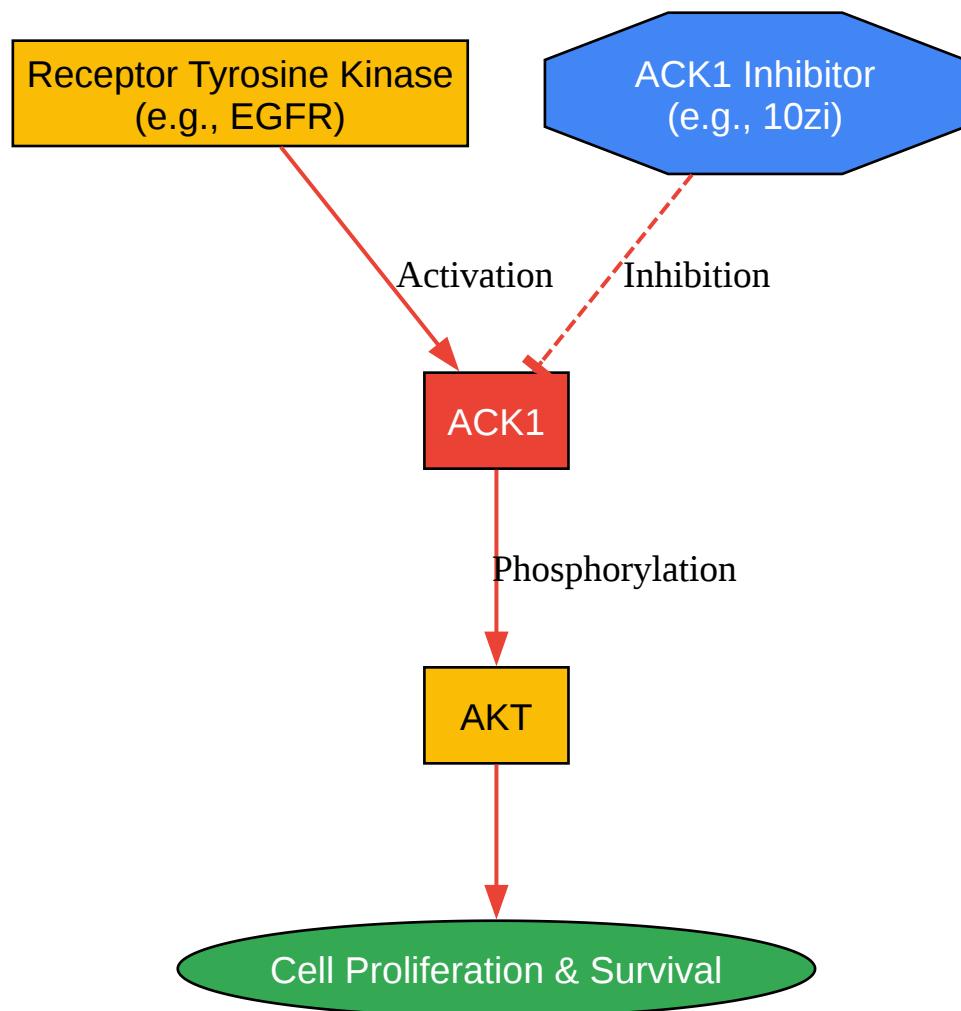
- To a solution of compound 18 (1.0 eq) in DMF, add trans-but-2-enoic acid (1.2 eq), tri(o-tolyl)phosphine (0.2 eq), palladium(II) acetate (0.1 eq), and triethylamine (3.0 eq).
- Heat the mixture to 120 °C and stir for 12 hours under an inert atmosphere.
- After cooling to room temperature, add acetic anhydride (5.0 eq) and heat the mixture to 120 °C for an additional 2 hours.
- Cool the reaction mixture, pour it into ice water, and extract with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purify the residue by silica gel chromatography to yield compound 19.


Step 3: Synthesis of the Final ACK1 Inhibitor (e.g., 10zi)

- In a reaction vessel, combine compound 19 (1.0 eq), the corresponding aniline boronic acid or ester (1.2 eq), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.1 eq), and potassium carbonate (2.0 eq).
- Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
- Heat the reaction mixture to 100 °C and stir for 6 hours under an inert atmosphere.
- After cooling, dilute the mixture with water and extract with ethyl acetate.

- Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by silica gel chromatography to obtain the final pure compound.

Signaling Pathway and Logic Diagrams


Diagram 1: General Strategy for Bioisosteric Replacement

[Click to download full resolution via product page](#)

Caption: Bioisosteric replacement strategy.

Diagram 2: ACK1 Signaling Pathway Inhibition

[Click to download full resolution via product page](#)

Caption: Inhibition of the ACK1 signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]

- 3. Design, Synthesis, and Evaluation of (R)-8-((Tetrahydrofuran-2-yl)methyl)pyrido[2,3-d]pyrimidin-7-ones as Novel Selective ACK1 Inhibitors to Combat Acquired Resistance to the Third-Generation EGFR Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of new tetracyclic tetrahydrofuran derivatives as potential broad-spectrum psychotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Use of (Tetrahydrofuran-3-yl)methanol as a building block in medicinal chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b103548#use-of-tetrahydrofuran-3-yl-methanol-as-a-building-block-in-medicinal-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com